molecular formula C19H21ClFN3O3S B6484853 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide CAS No. 899739-74-3

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide

Cat. No.: B6484853
CAS No.: 899739-74-3
M. Wt: 425.9 g/mol
InChI Key: HGFFDMMNDWWSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide is a benzamide derivative featuring a piperazine ring substituted with a 3-chlorophenyl group, linked via a sulfonylethyl chain to a 4-fluorobenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-2-1-3-18(14-16)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)15-4-6-17(21)7-5-15/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFFDMMNDWWSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Sulfonamide-Benzamide Derivatives

Compound A : N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide ()
  • Structural Differences :
    • Piperazine substituent: 4-Fluorophenyl vs. 3-Chlorophenyl in the target compound.
    • Benzamide group: 2-Methyl-3-nitro vs. 4-Fluoro.
  • The nitro group in Compound A could increase metabolic stability but reduce solubility compared to the fluorine substituent in the target compound .
Compound B : 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide ()
  • Structural Differences :
    • Piperazine substituent: 3-Hydroxyphenyl vs. 3-Chlorophenyl.
    • Linker: Branched alkyl chain vs. sulfonylethyl.
  • Implications :
    • The hydroxyl group in Compound B may improve solubility but reduce CNS penetration due to increased polarity.
    • The sulfonylethyl linker in the target compound could enhance rigidity and binding affinity for sulfonamide-sensitive targets .

Fluorinated Benzamide Derivatives with Heterocyclic Systems

Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Differences :
    • Core structure: Pyrazolo-pyrimidine-chromene vs. piperazine-benzamide.
    • Fluorine placement: Dual fluorine atoms on chromene and benzamide.
  • Implications :
    • The chromene-pyrimidine system in Compound C likely targets kinase or protease enzymes, diverging from the dopamine receptor focus suggested for the target compound.
    • Fluorine at the 4-position in the target compound may optimize π-π stacking in hydrophobic binding pockets compared to Compound C’s 5-fluoro substitution .

Dopamine Receptor Ligands

Compound D : [³H]NGD 94-1 ()
  • Functional Comparison :
    • Compound D is a selective dopamine D4 receptor ligand with low striatal binding, unlike D2/D3 ligands.
    • The target compound’s piperazine-sulfonamide scaffold resembles D4 ligands but lacks direct evidence of receptor affinity.
  • Key Differences :
    • Compound D uses a tritiated radioligand structure, whereas the target compound’s benzamide group may prioritize metabolic stability over radiolabeling utility .

Data Table: Structural and Functional Comparisons

Feature Target Compound Compound A Compound B Compound C
Piperazine Substituent 3-Chlorophenyl 4-Fluorophenyl 3-Hydroxyphenyl N/A
Benzamide Substituent 4-Fluoro 2-Methyl-3-nitro 3-Chloro-4-(3-methylphenoxy) 4-Fluoro (chromene system)
Linker Sulfonylethyl Sulfonylethyl Branched alkyl Ethyl-pyrazolo-pyrimidine
Reported Activity Unknown (structural analogy to CNS ligands) No data No explicit activity Kinase/protease inhibition
Melting Point Not reported Not reported 154–158°C 175–178°C

Key Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents on the benzamide and piperazine rings may fine-tune electronic properties, influencing receptor binding or metabolic pathways .
  • Receptor Selectivity : Structural analogs like Compound D highlight the importance of piperazine-sulfonamide motifs in dopamine D4 receptor selectivity, though the target compound’s specificity remains unverified .
  • Solubility vs. Bioavailability : Hydrophilic groups (e.g., hydroxyl in Compound B) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., 3-chlorophenyl) in the target compound could enhance CNS uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.